

Application Notes: Flt3-IN-3 Proliferation Assay in MOLM-13 Cells

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Compound of Interest

Compound Name: *Flt3-IN-3*

Cat. No.: *B2587500*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[2][4][5]

MOLM-13 is a human AML cell line established from a patient with relapsed AML and is characterized by the presence of an FLT3-ITD mutation.[6][7] This makes MOLM-13 cells an essential in vitro model for studying FLT3-driven leukemogenesis and for evaluating the efficacy of novel FLT3 inhibitors.

Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase. This application note provides a detailed protocol for assessing the anti-proliferative activity of **Flt3-IN-3** in MOLM-13 cells using a luminescent-based cell viability assay.

Principle of the Assay

The proliferation assay described here utilizes the CellTiter-Glo® Luminescent Cell Viability Assay. This method determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[\[8\]](#)[\[9\]](#)[\[10\]](#) The assay involves adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[\[8\]](#)[\[10\]](#) The intensity of the luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[\[8\]](#)

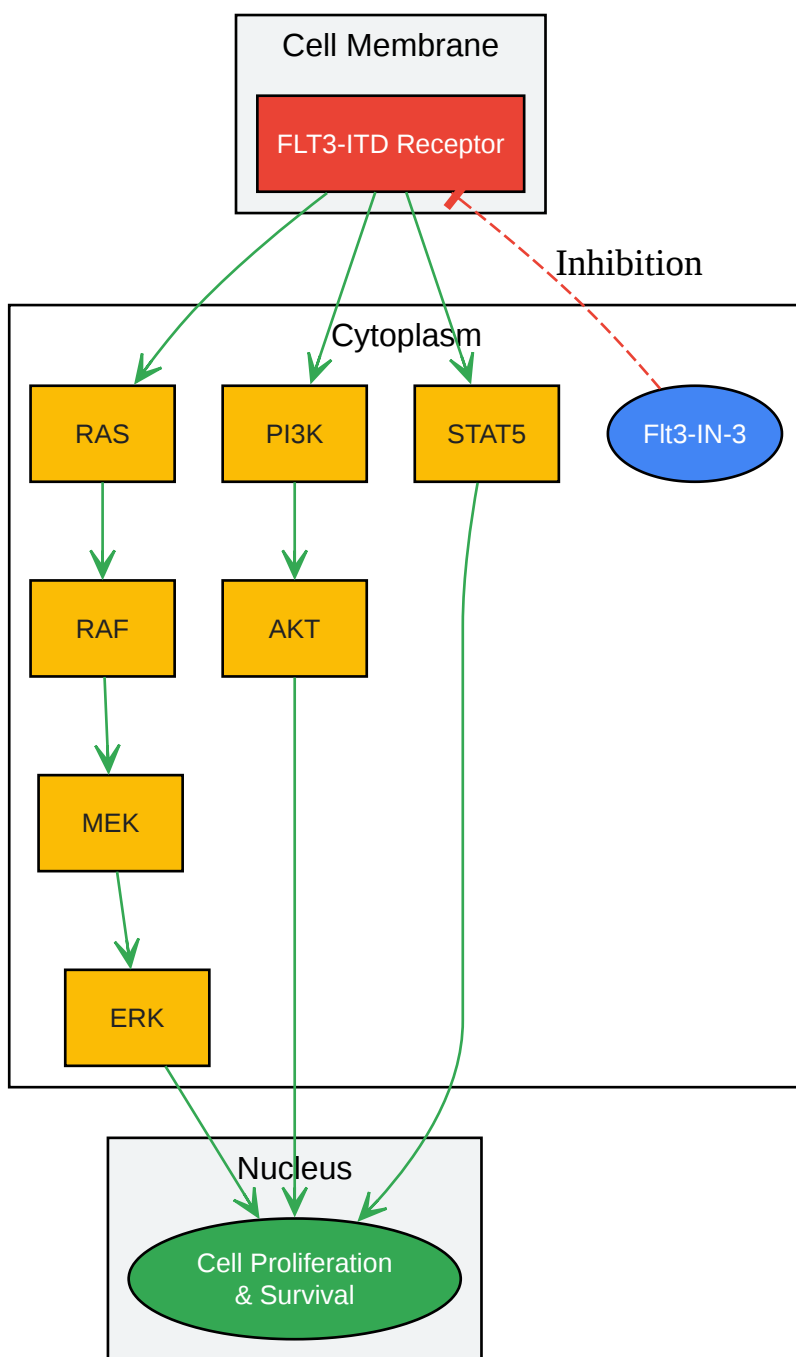
Data Presentation

The anti-proliferative effect of **Flt3-IN-3** on MOLM-13 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for various FLT3 inhibitors in MOLM-13 cells, which can be used as a reference for experiments with **Flt3-IN-3**.

Compound	Assay Duration	IC50 (nM)	Reference
Midostaurin	24 hours	~200	[11] [12]
Gilteritinib	24 hours	~200	[11] [12]
Quizartinib	24 hours	<200 (70% viability at 10nM)	[11] [12]
CCT137690	72 hours	23	[13]
MLN518	72 hours	34	[14]
EGCG	Not Specified	15,000	[7]

Mandatory Visualizations

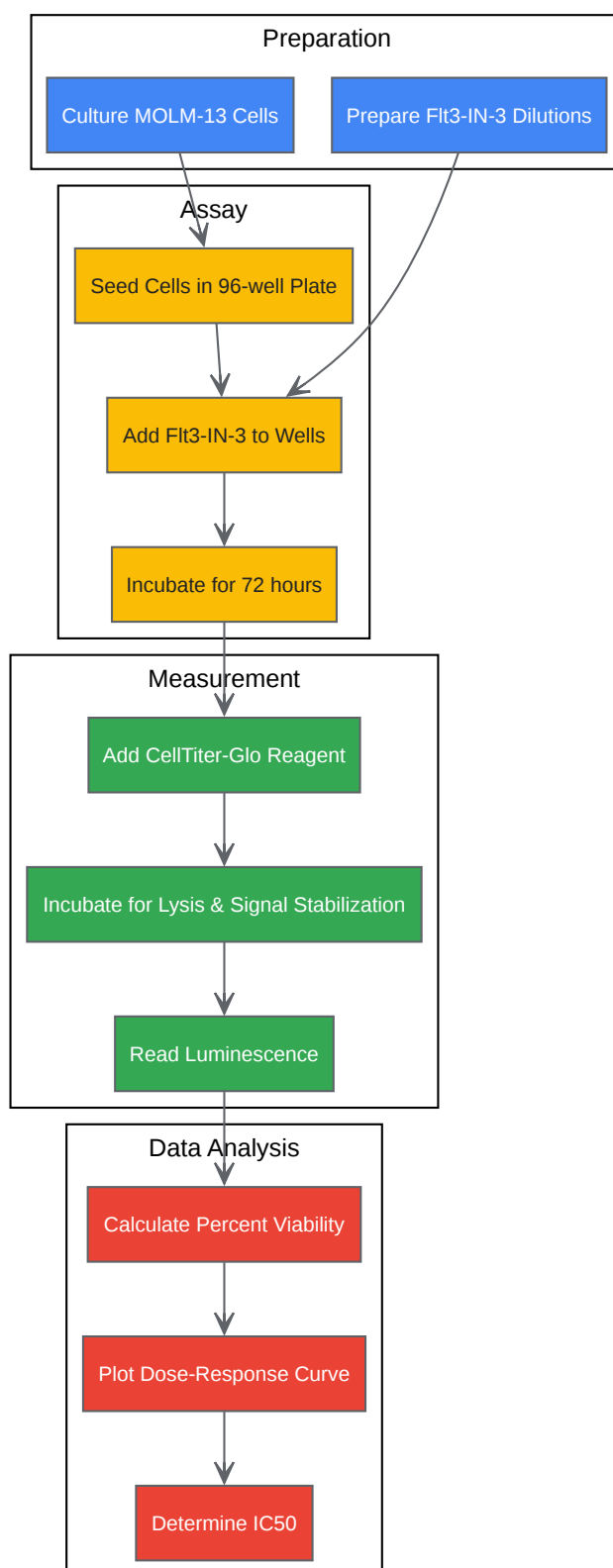
FLT3 Signaling Pathway in AML



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Caption: Constitutively active FLT3-ITD receptor activates downstream pathways promoting cell proliferation.

Experimental Workflow for Flt3-IN-3 Proliferation Assay



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